ISO-CHLORIDAZON
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Overview
Description
Preparation Methods
ISO-CHLORIDAZON can be synthesized through various synthetic routes. One common method involves the reaction of 4-chloro-3-nitrobenzoic acid with hydrazine hydrate, followed by cyclization to form the pyridazinone ring. The reaction conditions typically include heating and the use of solvents such as ethanol or water. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
ISO-CHLORIDAZON undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed from these reactions vary based on the specific reagents and conditions employed .
Scientific Research Applications
ISO-CHLORIDAZON has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of herbicides in environmental samples.
Biology: Research studies utilize this compound to investigate its effects on plant physiology and its potential as a model compound for studying herbicide resistance.
Medicine: Although primarily an agricultural chemical, its structural analogs are explored for potential pharmaceutical applications.
Industry: This compound is used in the formulation of herbicidal products for agricultural use, particularly in controlling broad-leaved weeds in crops like sugar beets
Mechanism of Action
The mechanism of action of ISO-CHLORIDAZON involves the inhibition of photosynthesis in plants. It targets the photosystem II complex in the chloroplasts, disrupting the electron transport chain and ultimately leading to the death of the plant. This inhibition prevents the conversion of light energy into chemical energy, which is essential for plant growth and survival .
Comparison with Similar Compounds
ISO-CHLORIDAZON is unique compared to other similar compounds due to its specific chemical structure and mode of action. Similar compounds include:
Chloridazon: Another pyridazinone herbicide with a similar mode of action but different chemical properties.
Bentazone: A herbicide that also inhibits photosynthesis but belongs to a different chemical class.
Terbuthylazine: A triazine herbicide with a similar application but different molecular targets.
This compound stands out due to its effectiveness in controlling a wide range of weeds and its relatively low environmental persistence compared to some other herbicides .
Biological Activity
ISO-CHLORIDAZON, a derivative of chloridazon, is primarily recognized for its herbicidal properties. While chloridazon has been extensively studied, this compound's biological activity, particularly its environmental and metabolic interactions, remains an area of growing interest. This article delves into the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
Overview of this compound
This compound is a pyridazone derivative and is often discussed in the context of its parent compound, chloridazon. Chloridazon itself has been utilized as a selective herbicide since the 1960s, primarily targeting broadleaf weeds in sugar beet cultivation. The compound's structure includes a chlorinated phenyl moiety which contributes to its herbicidal efficacy and environmental persistence .
Metabolism and Degradation
Research indicates that this compound undergoes microbial degradation in various environments. For instance, studies have shown that certain soil bacteria can metabolize chloridazon into less harmful products. The metabolic pathways involve the transformation of chloridazon into various metabolites through enzymatic processes, which can be influenced by soil composition and microbial community structure .
Table 1: Key Metabolites of Chloridazon and Their Biological Activities
Environmental Impact
The environmental impact of this compound is significant due to its presence as a by-product in water systems, particularly in regions where chloridazon is manufactured. Its detection in the Rhine River highlights concerns regarding water quality and ecological health . Studies suggest that while this compound itself may not be used directly as a pesticide, its presence in agricultural runoff can affect aquatic ecosystems.
Case Studies
- Microbial Degradation in Soil : A study conducted on soil samples from different European locations demonstrated that specific bacterial strains could effectively degrade this compound. The degradation rate varied significantly based on soil type and microbial community diversity. In controlled laboratory conditions, certain isolates achieved over 30% degradation within two weeks .
- Aquatic Toxicity Assessments : Research assessing the toxicity of this compound on aquatic organisms revealed varying degrees of sensitivity among species. For example, some fish species exhibited adverse effects at concentrations lower than those typically found in agricultural runoff .
Research Findings
Recent studies have focused on the enzymatic mechanisms involved in the degradation of this compound. Understanding these mechanisms is crucial for developing bioremediation strategies aimed at mitigating the environmental impacts of this compound. Current research emphasizes the need for further investigation into the genetic basis for microbial resistance and degradation capabilities .
Properties
CAS No. |
162354-96-3 |
---|---|
Molecular Formula |
C10H8ClN3O |
Molecular Weight |
221.65 |
Synonyms |
iso-chloridazon solution |
Origin of Product |
United States |
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